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For Researchers, Scientists, and Drug Development Professionals

Introduction
The synthesis of medium-sized and macrocyclic thiolactones is a significant challenge in

organic chemistry, yet these motifs are of considerable interest in medicinal chemistry and

chemical biology. Traditional methods for their synthesis often rely on macrolactonization,

which can be low-yielding and require high-dilution conditions. A powerful alternative is the ring

expansion of readily available lactams. This document provides detailed protocols for the

synthesis of thiolactones from lactams via a side-chain insertion and ring expansion strategy,

primarily based on the Successive Ring Expansion (SuRE) methodology. This approach

involves the N-acylation of a lactam with a thiol-tethered carboxylic acid derivative, followed by

protecting group cleavage and a subsequent intramolecular ring expansion cascade.

Reaction Principle
The overall transformation involves a three-step sequence:

N-acylation: The starting lactam is acylated at the nitrogen atom with an acid chloride

bearing a protected thiol side chain. This forms a key N-acyl-lactam (imide) intermediate.

Deprotection: The thiol protecting group is selectively removed to unmask the nucleophilic

thiol.
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Ring Expansion: The free thiol attacks one of the imide carbonyls, initiating a tetrahedral

intermediate that collapses to form the ring-expanded thiolactone product.

This process results in the insertion of the side-chain atoms into the original lactam ring,

leading to a larger thiolactone. Three complementary strategies, differing in the choice of thiol

protecting group, have been developed to achieve this transformation: the S-Fluorenylmethyl

(S-Fm) strategy, the S-Trityl (S-Trt) strategy, and the S-Acetate (S-Ac) strategy.

Experimental Protocols
Protocol 1: S-Fluorenylmethyl (S-Fm) Strategy
This protocol is the most generally applicable and provides moderate to good yields for a range

of lactam ring sizes. It is a telescoped "one-pot" procedure combining N-acylation,

deprotection, and ring expansion.

Materials:

Starting Lactam (e.g., caprolactam, etc.)

(9H-fluoren-9-yl)methyl (2-(chloroformyl)phenyl)sulfane

Pyridine

4-(Dimethylamino)pyridine (DMAP)

Dichloromethane (DCM), anhydrous

Piperidine

10% aqueous HCl

Saturated aqueous NaHCO₃

Brine (saturated aqueous NaCl)

Anhydrous MgSO₄

Silica gel for column chromatography

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14653222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

N-acylation:

To a solution of the lactam (1.0 equiv.) in anhydrous DCM (approx. 0.1 M) under an argon

atmosphere, add DMAP (0.1 equiv.) and pyridine (6.0 equiv.).

Stir the mixture at room temperature for 30 minutes.

Add a solution of (9H-fluoren-9-yl)methyl (2-(chloroformyl)phenyl)sulfane (3.0 equiv.) in

anhydrous DCM.

Heat the reaction mixture to reflux (e.g., 50 °C oil bath) and stir for 18 hours.

Cool the mixture to room temperature.

Deprotection and Ring Expansion:

Add piperidine (10.0 equiv.) to the reaction mixture.

Stir at room temperature for 1 hour to effect S-Fm cleavage and promote ring expansion.

Work-up and Purification:

Dilute the reaction mixture with DCM.

Wash sequentially with 10% aqueous HCl, saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude residue by flash column chromatography on silica gel to afford the desired

thiolactone.

Protocol 2: S-Trityl (S-Trt) Strategy with Intermediate
Purification
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This strategy is useful for more complex substrates or when the one-pot procedure is low-

yielding. It involves purification of the intermediate N-acyl lactam before proceeding with

deprotection and ring expansion.

Materials:

Starting Lactam

S-Trityl-thiosalicyloyl chloride

Pyridine, DMAP, DCM (as in Protocol 1)

Trifluoroacetic acid (TFA)

Triethylsilane (TES)

Triethylamine (TEA)

Procedure:

N-acylation:

Perform the N-acylation as described in Protocol 1, Step 1, using S-Trityl-thiosalicyloyl

chloride as the acylating agent.

After 18 hours at reflux, cool the reaction, dilute with DCM, and wash with 10% aq. HCl.

Dry the organic layer, concentrate, and purify the crude product by flash chromatography

to isolate the S-Trt protected N-acyl lactam.

S-Trityl Deprotection:

Dissolve the purified S-Trt protected N-acyl lactam (1.0 equiv.) in DCM (approx. 0.1 M).

Add triethylsilane (TES, 10.0 equiv.) as a carbocation scavenger.

Add trifluoroacetic acid (TFA, 20.0 equiv.) and stir the mixture at room temperature for 1

hour.
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Remove the solvent and excess reagents under reduced pressure. Purify by flash

chromatography if necessary to isolate the N-acyl lactam thiol.

Ring Expansion:

Dissolve the N-acyl lactam thiol (1.0 equiv.) in a suitable solvent (e.g., CDCl₃ for NMR

monitoring, or DCM).

Add triethylamine (TEA) to promote the ring expansion.

Monitor the reaction by TLC or NMR until completion.

Concentrate the reaction mixture and purify by flash column chromatography to yield the

final thiolactone.

Data Presentation
The following table summarizes representative yields for the synthesis of thiolactones from

various lactams using the S-Fm strategy.[1]

Starting Lactam (Ring
Size)

Product Thiolactone (Ring
Size)

Overall Yield (2 steps)

Valerolactam (6) 10-membered No product formed

Caprolactam (7) 11-membered No product formed

Enantholactam (8) 12-membered 15%

Capryllactam (9) 13-membered 54%

Pelargonolactam (10) 14-membered 41%

Caprinolactam (11) 15-membered 40%

Undecanolactam (12) 16-membered 38%

Laurolactam (13) 17-membered 51%

Yields are for the telescoped N-acylation/Fm cleavage/ring expansion sequence.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/jacs.4c00659
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14653222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
General Workflow for Thiolactone Synthesis
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Step 3: Ring Expansion
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Caption: General experimental workflow for the synthesis of thiolactones.

Reaction Mechanism

N-Acyl Lactam Thiol Tetrahedral Intermediate

 1. Intramolecular
     thiol attack

Ring-Expanded Thiolactone

 2. Ring opening &
     amide bond cleavage

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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